

GC-MS Library Match Guide: 1-(2-Butoxy-5-fluorophenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Butoxy-5-fluorophenyl)ethanone

Cat. No.: B7859794

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Executive Summary

1-(2-Butoxy-5-fluorophenyl)ethanone (CAS: Not widely listed; analog of CAS 445-27-2) is a structural analog of the common reagent 2'-fluoroacetophenone. In drug development, it frequently appears as a process-related impurity formed via nucleophilic aromatic substitution (S_NAr) when 1-(2,5-difluorophenyl)ethanone is subjected to reaction conditions involving n-butanol (either as a solvent or reagent).

Accurate identification requires distinguishing this specific regioisomer from its para-substituted counterparts and homologous ethyl/propyl ethers. This guide provides the theoretical fragmentation signature, retention behavior, and a self-validating experimental protocol.

Compound Profile & Chemical Logic

Feature	Specification
Chemical Name	1-(2-Butoxy-5-fluorophenyl)ethanone
Molecular Formula	C ₁₂ H ₁₅ FO ₂
Molecular Weight	210.25 g/mol
Monoisotopic Mass	210.1056 Da
Key Structural Motifs	Acetyl group (Pos 1), Butoxy ether (Pos 2), Fluorine (Pos 5)
Origin Context	SNAr byproduct of 2,5-difluoroacetophenone in butanol

The "Ortho" Effect

The critical structural feature for MS interpretation is the ortho-relationship between the acetyl group and the butoxy ether. Unlike its para isomer (1-(4-butoxy-3-fluorophenyl)ethanone), the ortho arrangement facilitates specific intramolecular rearrangements during electron ionization (EI), leading to a distinct spectral fingerprint.

Mass Spectral Signature (The "Library Match")

When matching against NIST or Wiley libraries, the following spectral ions constitute a positive identification. If your spectrum deviates significantly in these relative abundances, consider a positional isomer.

Primary Fragmentation Pathway (EI, 70 eV)

- Molecular Ion (M⁺) - m/z 210:
 - Intensity: Moderate to Strong.
 - Logic: Aromatic ketones and ethers are relatively stable under EI.
- Diagnostic Fragment 1: [M - C₄H₈]⁺ - m/z 154:

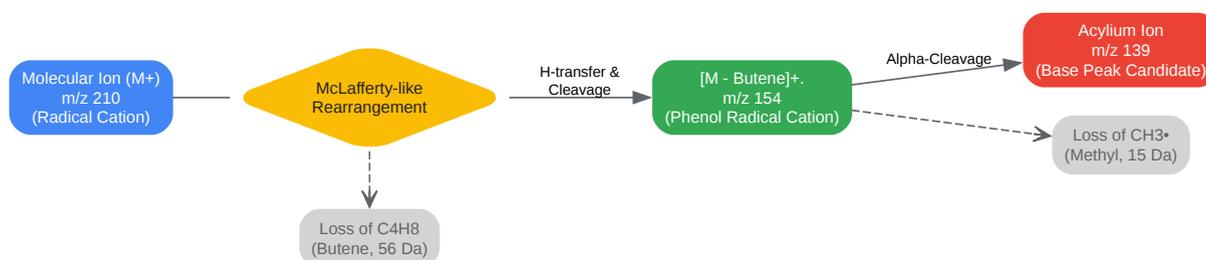
- Mechanism: McLafferty-like rearrangement of the butyl ether chain. The ether oxygen abstracts a hydrogen from the
 - carbon of the butyl group, expelling a neutral butene molecule (56 Da).
- Significance: This is often the Base Peak (100%) or second strongest peak. It confirms the presence of the butoxy chain.
- Diagnostic Fragment 2: $[m/z\ 154 - CH_3]^+$ - $m/z\ 139$:
 - Mechanism:
 - cleavage of the acetyl group (loss of methyl radical) from the resulting phenol ion.
 - Structure: 5-fluoro-2-hydroxybenzoyl cation.
- Acetyl Ion - $m/z\ 43$:
 - Intensity: High.
 - Logic: Standard cleavage of the methyl ketone group (
 -).

Comparison Table: Target vs. Alternatives

Ion (m/z)	Target: 2-Butoxy-5-Fluoro	Isomer: 4-Butoxy-3-Fluoro	Homolog: 2-Ethoxy-5-Fluoro
M ⁺	210	210	182
[M - Alkene]	154 (Loss of Butene)	154 (Loss of Butene)	154 (Loss of Ethylene)
Key Difference	Ortho Effect (Fast kinetics)	Slower fragmentation	Molecular Ion shift (-28 Da)
Retention Index	Lower (due to steric shielding)	Higher (more planar/polar interaction)	Lower

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic pathway validating the m/z 154 and m/z 139 transitions.



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Caption: Mechanistic fragmentation pathway of **1-(2-Butoxy-5-fluorophenyl)ethanone** under EI (70eV).

Self-Validating Experimental Protocol

To confirm this library match experimentally, use the following "Standard Addition" and "Retention Index" protocol.

A. GC-MS Conditions (Standardized)

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split 10:1, 250°C.
- Oven Program:
 - 50°C for 1 min.
 - Ramp 20°C/min to 300°C.

- Hold 5 min.
- MS Source: EI, 70 eV, 230°C.
- Scan Range: m/z 35–450.

B. Validation Steps

- Retention Index (RI) Calculation:
 - Inject a C8-C20 alkane standard mix under the same conditions.
 - Calculate the Linear Retention Index (LRI) of your unknown peak.
 - Target LRI: Predicted ~1450–1550 on DB-5ms.
 - Note: The ortho-isomer typically elutes earlier than the para-isomer due to steric inhibition of intermolecular binding.
- Synthetic Verification (The "Gold Standard"):
 - If a commercial standard is unavailable, perform a micro-scale synthesis:
 - Mix 10 mg 1-(2,5-difluorophenyl)ethanone + 1 mL n-Butanol + 5 mg K₂CO₃.
 - Heat at 80°C for 1 hour.
 - Inject the reaction mixture. The new peak formed is definitively **1-(2-Butoxy-5-fluorophenyl)ethanone**.
 - Compare the spectrum of this synthesized peak to your unknown.

References

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